molecular formula C7H4BrN3O2 B2372791 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid CAS No. 1159811-36-5

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B2372791
CAS No.: 1159811-36-5
M. Wt: 242.032
InChI Key: KRMYPFQROFUWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1159811-36-5) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a bromo substituent and a carboxylic acid functional group on a [1,2,4]triazolo[1,5-a]pyridine core, making it a versatile intermediate for further derivatization through cross-coupling reactions and amide bond formation . The triazolopyridine motif is recognized as a privileged structure in pharmaceutical development, present in several therapeutic agents . This specific bromo-carboxylic acid derivative is designed for researchers developing novel targeted therapies. Its structure is ideal for constructing compound libraries aimed at inhibiting kinase enzymes, which are critical targets in oncology and other disease areas . The compound serves as a key precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the associated Safety Data Sheet (SDS) and handle this compound with appropriate precautions, adhering to all relevant laboratory safety protocols .

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-6(7(12)13)10-11(5)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMYPFQROFUWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-36-5
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Bromination of Pre-Formed Triazolo[1,5-A]pyridine

Direct electrophilic bromination of the triazolo[1,5-a]pyridine core is challenging due to the electron-deficient nature of the ring. However, bromine can be introduced at the 6-position using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃. Reaction conditions must be carefully controlled to avoid over-bromination or decomposition.

Use of Brominated Pyridine Precursors

A more reliable method involves starting with 3-bromopyridine derivatives. For instance, 3-bromopyridine reacts with hydroxylamine-O-sulfonic acid (generated from tert-butyl (methylsulfonyl) oxy carbamate) to form intermediates that cyclize into the triazolo[1,5-a]pyridine framework. This approach ensures regioselective bromination at the 6-position, as demonstrated in analogous syntheses of pyrazolo[1,5-a]pyridine derivatives.

Multi-Step Synthesis Involving Protective Groups

A patent-pending method for a related compound, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid , provides a template adaptable to the target molecule. The synthesis involves four key steps:

  • Boc Removal Reaction :
    tert-Butyl (methylsulfonyl) oxy carbamate is treated with trifluoroacetic acid at 0–20°C to yield hydroxylamine-O-sulfonic acid.
  • Cyclization :
    Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran, followed by ethyl propiolate and an organic base, to form ethyl 6-bromo-triazolo[1,5-a]pyridine-3-carboxylate.
  • Saponification :
    The ester is hydrolyzed using 1M NaOH in ethanol at 20°C for 24 hours.
  • Acidification :
    The product is acidified with 12M HCl to yield the carboxylic acid.

Key Optimization Parameters :

  • Temperature Control : Reactions are conducted at 0–25°C to prevent side reactions.
  • Solvent Ratios : Ethanol and THF are used in 10:1–20:1 (v/w) ratios for optimal solubility.
  • Yield and Purity : The final step achieves >90% yield and >99% LC purity.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%) Scalability
Cyclocondensation 2-(Triazol-5-yl)acetonitrile β-keto esters, POCl₃ 70–85 95–98 Moderate
Multi-Step Synthesis tert-Butyl carbamate TFA, NaOH, HCl 90 >99 High
Direct Bromination Triazolo[1,5-a]pyridine NBS, FeBr₃ 60–75 90–95 Low

The multi-step synthesis offers superior yield and purity, making it industrially viable. However, the cyclocondensation route provides flexibility for structural modifications.

Challenges and Solutions

  • Intermediate Instability : Hydroxylamine-O-sulfonic acid degrades upon drying, necessitating immediate use in subsequent steps.
  • Regioselectivity : Bromination at the 6-position is ensured by using 3-bromopyridine precursors rather than post-cyclization halogenation.
  • Cost Efficiency : Trifluoroacetic acid and tert-butyl carbamate are cost-effective reagents compared to specialized brominating agents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the sixth position serves as a key site for nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the triazole ring, which polarizes the C–Br bond.

Key Reactions:

  • Buchwald-Hartwig Amination:
    Bromine can be replaced with amines under catalytic conditions (e.g., Pd₂(dba)₃/Xantphos), yielding amino-substituted derivatives.

Carboxylic Acid Functionalization

The carboxylic acid group at the second position participates in classical acid-derived reactions:

Reaction TypeConditionsProductNotes
Esterification Alcohol, H₂SO₄ (cat.)Triazolopyridine-2-carboxylateHigh yields in polar aprotic solvents.
Amidation SOCl₂ → RNH₂Triazolopyridine-2-carboxamideAmides show enhanced biological activity.
Salt Formation NaOH or K₂CO₃Carboxylate saltImproves solubility in aqueous media.

Heterocyclic Ring Modifications

The triazolopyridine core undergoes regioselective reactions:

  • Electrophilic Aromatic Substitution (EAS):
    Limited due to electron deficiency from the triazole ring. Nitration or sulfonation requires harsh conditions.

  • Reduction of the Pyridine Ring:
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s planarity and bioactivity.

Cross-Coupling Reactions Involving Multiple Sites

Simultaneous functionalization of bromine and carboxylic acid groups enables complex derivatization:

Reaction PathwayExample ReagentsApplication
Bromine Coupling + AmidationSuzuki + EDC/HOBtBifunctional drug candidates.
Bromine Replacement + EsterificationBuchwald-Hartwig + MeOH/H⁺Libraries for high-throughput screening.

Stability and Side Reactions

  • Competitive Byproduct Formation:
    Excess acetic acid or oxygen-deficient conditions promote triazolo[1,5-a]pyridine byproducts .

  • Demethylation of Methoxy Derivatives:
    Under strong acidic conditions, methoxy groups may hydrolyze to hydroxyl groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H4_4BrN3_3O2_2
  • CAS Number : 115127-49-6
  • SMILES Notation : C1=CC2=NC(=NN2C=C1Br)C(=O)O

The compound features a triazole ring fused to a pyridine structure, which contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 6-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that certain analogs can be effective against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The structure-activity relationship (SAR) studies have identified modifications that enhance potency while minimizing side effects such as cardiotoxicity associated with hERG channel inhibition .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Certain derivatives targeting specific cancer cell lines have demonstrated significant cytotoxic effects. For example, compounds based on the triazolo-pyridine scaffold have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition Studies

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid has been utilized in enzyme inhibition studies. Its ability to interact with various enzymes makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. For instance, compounds derived from this structure have been tested as inhibitors of kinases and phosphodiesterases, which are critical in many cellular processes and disease states .

Neuropharmacology

Recent studies have explored the neuropharmacological effects of this compound class. Some derivatives have shown potential as neuroprotective agents in models of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress . This opens avenues for further research into their therapeutic applications in conditions like Alzheimer's disease.

Synthesis and Development

The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid has been achieved through various methods, including microwave-assisted synthesis that enhances yield and reduces reaction time. Such methodologies are crucial for scaling up production for pharmacological testing and eventual clinical application .

Case Studies

StudyFocusFindings
Inhibition of Cryptosporidium Antimicrobial ActivityIdentified analogs with EC50 values as low as 0.17 μM against C. parvum; improved selectivity profiles reducing cardiotoxicity risks .
Anticancer Activity Cancer Cell LinesCompounds demonstrated significant cytotoxicity against breast and prostate cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest .
Enzyme Inhibition Kinase InhibitionSeveral derivatives showed effective inhibition of specific kinases linked to cancer progression; SAR studies guided optimization of potency .

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

(a) Triazolo[1,5-a]pyrimidine Derivatives
  • Example: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives (e.g., compounds 5a–v)
  • Structural Differences : Pyrimidine ring replaces pyridine, altering electronic properties and hydrogen-bonding capacity.
  • Activity : Demonstrated antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 0.8–12.3 μM for 5v) due to interactions with kinase targets .
  • Synthesis : One-pot multi-component reactions using benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and acetoacetamides .
(b) Regioisomeric Triazolo[4,3-a]pyridines
  • Example : 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427445-33-7)
  • Structural Differences : Triazole ring fused at positions 4 and 3 of pyridine, leading to distinct electronic and steric profiles.
  • Differentiation : ¹H-¹⁵N HMBC NMR distinguishes regioisomers via nitrogen chemical shifts .

Substituent Effects

(a) Bromine vs. Other Halogens
  • 6-Bromo Derivatives : Higher molecular weight (e.g., 198.023 g/mol for C₆H₄BrN₃ ) and enhanced lipophilicity compared to chloro or fluoro analogs.
  • Activity : Bromine’s electron-withdrawing effect enhances electrophilic reactivity, improving binding to biological targets (e.g., kinase inhibitors) .
(b) Carboxylic Acid vs. Ester/Amide Derivatives
  • Ethyl Ester (e.g., CAS 1427376-40-6) : Improved cell permeability in drug discovery; hydrolyzed in vivo to active acid form .

Functional Group Modifications

Compound Name Substituents Molecular Formula Key Activities Reference
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid Br (C6), COOH (C2) C₇H₄BrN₃O₂ Intermediate for kinase inhibitors
6-Bromo-5-methyl-2-amine derivative Br (C6), CH₃ (C5), NH₂ (C2) C₇H₇BrN₄ Antimicrobial (MIC = 8–32 μg/mL)
6-Bromo-2-chloro derivative Br (C6), Cl (C2) C₆H₃BrClN₃ Agrochemical precursor
6-Phenyltriazolo[1,5-a]pyrimidine Ph (C6) C₁₁H₈N₄ Antitumor (IC₅₀ = 1.2 μM)

Biological Activity

6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound with significant potential in pharmaceutical applications. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry. This article reviews its biological activity based on recent research findings, case studies, and synthesis data.

Chemical Structure and Properties

  • Molecular Formula : C7H4BrN3O2
  • Molecular Weight : 242.03 g/mol
  • CAS Number : 1159811-36-5

The compound features a triazole ring fused with a pyridine system, which contributes to its biological properties. The presence of the bromine atom enhances its reactivity and potential interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activity of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid, particularly in the context of antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds similar to 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid exhibit selective activity against various pathogens. For instance:

  • Chlamydia trachomatis : A study demonstrated that derivatives of triazole compounds can inhibit the growth of C. trachomatis without affecting host cell viability. This selectivity is crucial for developing targeted therapies against sexually transmitted infections .
  • Other Bacterial Strains : Compounds derived from similar scaffolds showed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, indicating potential as antibiotic agents .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research into related compounds has shown that modifications can lead to significant inhibition of viral replication. For example:

  • HIV-1 Integrase Inhibitors : Studies on pyridine-containing compounds have revealed their effectiveness in inhibiting HIV-1 integrase activity, suggesting that structural analogs may also possess similar antiviral capabilities .

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the triazole scaffold. The biological evaluation indicated that some compounds had IC50 values in the low micromolar range against specific bacterial strains while maintaining low toxicity towards mammalian cells . This suggests a favorable therapeutic index for further development.

Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on SAR, researchers modified various substituents on the triazole ring to enhance biological activity. The results indicated that specific substitutions could significantly increase potency against bacterial targets while minimizing adverse effects .

Data Summary

Compound NameBiological ActivityReference
6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acidAntichlamydial and antibacterial properties
Related Triazole DerivativesModerate antibacterial activity
Pyridine AnaloguesHIV-1 integrase inhibition

Q & A

What are the established synthetic routes for 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid, and how can reaction yields be optimized?

Answer:
Synthesis typically involves bromination of precursor triazolopyridine derivatives or cyclization of appropriately substituted intermediates. For example:

  • Bromination: A regioselective bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions .
  • Cyclization: Metal-free protocols (e.g., acetic acid-mediated cyclization of pyridine derivatives with ketones) are effective for constructing the triazolopyridine core, as demonstrated in related spiro-triazolopyridine syntheses .
    Optimization Tips:
  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C) and catalyst loading to enhance yields.

How should researchers characterize the purity and structural integrity of 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid?

Answer:

  • Purity Analysis: Employ reverse-phase HPLC (≥95% purity threshold) or GC-MS for volatile derivatives. Thermogravimetric analysis (TGA) can assess thermal stability .
  • Structural Confirmation:
    • NMR: 1^1H/13^{13}C NMR to verify substitution patterns (e.g., bromine at C6, carboxylic acid at C2). Aromatic protons typically appear between δ 7.5–9.0 ppm .
    • IR: Confirm carboxylic acid functionality via O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
    • Elemental Analysis: Match calculated vs. experimental C/H/N/Br percentages (e.g., C: ~36.4%, H: ~1.9%, Br: ~40.4%) .

What are the solubility properties and recommended storage conditions for this compound?

Answer:

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in methanol or ethanol. Insoluble in water due to the hydrophobic triazolopyridine core .
  • Storage: Store at room temperature in sealed, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and decomposition .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:
The C6 bromine acts as a leaving group, enabling:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl/heteroaryl boronic acids to introduce diversity at the 6-position .
  • Buchwald-Hartwig Amination: Substitution with amines for functionalized derivatives.
    Note: Steric hindrance from the triazolo ring may reduce reactivity compared to simpler aryl bromides. Optimize ligand choice (e.g., XPhos) and base (e.g., Cs2_2CO3_3) .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Multi-Technique Validation: Combine 1^1H-13^{13}C HSQC/HMBC NMR to assign ambiguous signals (e.g., distinguishing triazole vs. pyridine protons) .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry, aiding in stereochemical assignments .
  • X-ray Crystallography: Definitive structural confirmation, though challenging for low-yield compounds.

How is this compound utilized in medicinal chemistry research?

Answer:
The triazolopyridine scaffold is a privileged structure in drug discovery:

  • Anticancer Agents: Derivatives inhibit kinases or DNA repair enzymes. For example, carboxamide analogs (e.g., ) show antitumor activity via target modulation .
  • Antimicrobials: Functionalization at C2 (carboxylic acid) and C6 (bromine) enables targeting bacterial enzymes (e.g., dihydrofolate reductase) .

What are the challenges in achieving regioselective functionalization of the triazolopyridine core?

Answer:

  • Electrophilic Aromatic Substitution (EAS): The electron-deficient triazole ring directs electrophiles to the pyridine moiety. Bromination favors the 6-position due to resonance stabilization .
  • Nucleophilic Substitution: Bromine at C6 is more reactive than other positions. Use bulky bases to minimize multiple substitutions.

How can computational methods aid in designing derivatives of this compound?

Answer:

  • Docking Studies: Predict binding affinity to targets (e.g., kinases) using AutoDock or Schrödinger Suite .
  • ADMET Prediction: Tools like SwissADME estimate solubility, metabolic stability, and toxicity early in design .

What analytical techniques are critical for assessing stability under varying pH conditions?

Answer:

  • pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1–13) and analyze degradation via LC-MS. The carboxylic acid group may protonate/deprotonate, affecting solubility .
  • Accelerated Stability Testing: Expose to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring by HPLC .

How does halogen substitution (Br vs. Cl) impact biological activity in related analogs?

Answer:

  • Bromine: Enhances lipophilicity and van der Waals interactions, improving target binding (e.g., kinase inhibitors) .
  • Chlorine: Smaller size may reduce steric hindrance but decrease binding affinity. Comparative studies on triazolopyridine-carboxamides show Br > Cl in potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.